
(2-(Azetidin-1-yl)pyrimidin-5-yl)boronic acid
Description
(2-(Azetidin-1-yl)pyrimidin-5-yl)boronic acid (CAS: 1411643-59-8) is a boronic acid derivative featuring a pyrimidine core substituted at the 2-position with an azetidine (4-membered nitrogen-containing ring) and a boronic acid group at the 5-position. Its molecular formula is C₇H₁₀BN₃O₂, with a molecular weight of 178.98 g/mol . The compound is used in cross-coupling reactions, such as Suzuki-Miyaura couplings, to synthesize heterocyclic compounds relevant to pharmaceuticals and materials science. Its small azetidine ring introduces steric constraints and moderate electron-donating effects, influencing reactivity and solubility .
Properties
IUPAC Name |
[2-(azetidin-1-yl)pyrimidin-5-yl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BN3O2/c12-8(13)6-4-9-7(10-5-6)11-2-1-3-11/h4-5,12-13H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQBHKXVNPWRYKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(N=C1)N2CCC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and bases like potassium carbonate (K2CO3). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of (2-(Azetidin-1-yl)pyrimidin-5-yl)boronic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is usually purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(2-(Azetidin-1-yl)pyrimidin-5-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction where the boronic acid group reacts with an aryl or vinyl halide to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF or toluene) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or sodium periodate (NaIO4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Suzuki-Miyaura Coupling: Formation of biaryl or vinyl-aryl compounds.
Oxidation: Formation of alcohols or ketones.
Substitution: Formation of azetidine derivatives with various functional groups.
Scientific Research Applications
(2-(Azetidin-1-yl)pyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (2-(Azetidin-1-yl)pyrimidin-5-yl)boronic acid depends on its application. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . In biological applications, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding or covalent interactions, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Substituent Variations in Pyrimidine Boronic Acids
Reactivity and Stability
- Azetidine vs. However, azetidine’s smaller size may enhance stability against protodeboronation due to reduced electron density at the boron center .
- Amino Substituents: Dimethylamino and piperazinyl groups increase electron density on the pyrimidine ring, accelerating oxidative addition in palladium-catalyzed reactions. Piperazine derivatives (e.g., 4-Ethylpiperazinyl) show enhanced solubility in polar solvents, making them preferable for aqueous-phase reactions .
- Methyl Substituent :
The methyl group in (2-Methylpyrimidin-5-yl)boronic acid offers minimal steric hindrance, enabling rapid coupling but lower stability in acidic conditions due to increased boronic acid lability .
Electronic Properties
Theoretical studies on (2-benzyloxy-pyrimidin-5-yl)boronic acid (a structural analog) reveal:
Biological Activity
(2-(Azetidin-1-yl)pyrimidin-5-yl)boronic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features an azetidine ring attached to a pyrimidine moiety, with a boronic acid functional group. This unique structure allows for various interactions with biological targets, making it a valuable candidate for drug development.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The boronic acid group can form reversible covalent bonds with diols in biological macromolecules, influencing their activity and stability.
Key Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit enzymes involved in cancer cell proliferation or bacterial growth.
- Receptor Modulation: It can modulate receptor activities, potentially affecting signaling pathways related to cancer and inflammation.
Anticancer Activity
Recent studies have demonstrated the compound's efficacy against various cancer cell lines. For instance, it has shown potent inhibitory effects on MDA-MB-231 triple-negative breast cancer cells with an IC50 value of 0.126 μM, indicating strong cytotoxicity while exhibiting significantly less effect on non-cancerous MCF10A cells .
Table 1: Anticancer Activity Data
Cell Line | IC50 (μM) | Selectivity Index |
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MDA-MB-231 | 0.126 | 19-fold higher than MCF10A |
MCF10A | 2.4 | - |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. It has demonstrated significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.
Table 2: Antimicrobial Activity Data
Bacteria | MIC (μg/mL) |
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Staphylococcus aureus | 64 |
Escherichia coli | 64 |
Study 1: Anticancer Efficacy
In a study focusing on the treatment of breast cancer, this compound was administered in vivo in a mouse model. Results indicated a significant reduction in tumor size compared to control groups, suggesting its potential as an effective therapeutic agent .
Study 2: Antimicrobial Effectiveness
Another investigation assessed the compound's effectiveness against biofilm-forming strains of Pseudomonas aeruginosa. The results showed that it significantly inhibited biofilm formation, highlighting its potential role in treating chronic infections where biofilms are prevalent .
Safety and Toxicity Profile
Preliminary toxicity studies indicate that this compound possesses a favorable safety profile when administered at therapeutic doses. In healthy mice, no significant adverse effects were observed at doses up to 40 mg/kg .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.